molecular formula C12H16O3 B14034403 methyl (3S,5R)-4-oxoadamantane-1-carboxylate

methyl (3S,5R)-4-oxoadamantane-1-carboxylate

Katalognummer: B14034403
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: DUPFRYAOGHZOCO-UVSREPBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-adamantanone-5-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-adamantanone-5-carboxylate typically involves the functionalization of adamantane. One common method is the methanolysis of adamantanone derivatives. For example, the methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and an acid or base catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for adamantane derivatives, including methyl 2-adamantanone-5-carboxylate, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing the yield and purity of the desired product while minimizing the use of expensive or hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-adamantanone-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-adamantanone-5-carboxylate can yield 2-adamantanone-5-carboxylic acid, while reduction can produce 2-adamantanone-5-methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-adamantanone-5-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 2-adamantanone-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 2-adamantanone-5-carboxylate include other adamantane derivatives such as:

  • Methyl 1-adamantanone-5-carboxylate
  • 2-Adamantanone-5-carboxylic acid
  • 2-Methyleneadamantane

Uniqueness

Methyl 2-adamantanone-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

methyl (3R,5S)-4-oxoadamantane-1-carboxylate

InChI

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3/t7?,8-,9+,12?

InChI-Schlüssel

DUPFRYAOGHZOCO-UVSREPBJSA-N

Isomerische SMILES

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3=O

Kanonische SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.